IL-17 modulator 6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

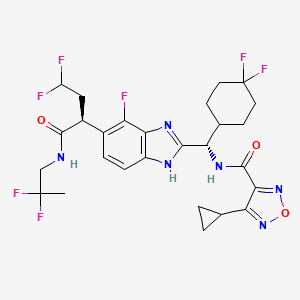

Molecular Formula |

C27H29F7N6O3 |

|---|---|

Molecular Weight |

618.5 g/mol |

IUPAC Name |

4-cyclopropyl-N-[(S)-(4,4-difluorocyclohexyl)-[5-[(2S)-1-(2,2-difluoropropylamino)-4,4-difluoro-1-oxobutan-2-yl]-4-fluoro-1H-benzimidazol-2-yl]methyl]-1,2,5-oxadiazole-3-carboxamide |

InChI |

InChI=1S/C27H29F7N6O3/c1-26(31,32)11-35-24(41)15(10-17(28)29)14-4-5-16-21(18(14)30)37-23(36-16)20(13-6-8-27(33,34)9-7-13)38-25(42)22-19(12-2-3-12)39-43-40-22/h4-5,12-13,15,17,20H,2-3,6-11H2,1H3,(H,35,41)(H,36,37)(H,38,42)/t15-,20-/m0/s1 |

InChI Key |

AZPAJNMBZHHBAB-YWZLYKJASA-N |

Isomeric SMILES |

CC(CNC(=O)[C@@H](CC(F)F)C1=C(C2=C(C=C1)NC(=N2)[C@H](C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C5CC5)F)(F)F |

Canonical SMILES |

CC(CNC(=O)C(CC(F)F)C1=C(C2=C(C=C1)NC(=N2)C(C3CCC(CC3)(F)F)NC(=O)C4=NON=C4C5CC5)F)(F)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Core Mechanism of Action of IL-17 Modulators

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of Interleukin-17 (IL-17) modulators, a class of therapeutic agents that have revolutionized the treatment of several autoimmune and inflammatory diseases. This document delves into the molecular interactions, signaling pathways, and key experimental data that underpin their clinical efficacy.

Introduction to the IL-17 Signaling Axis

Interleukin-17 is a family of pro-inflammatory cytokines, with IL-17A being the most well-characterized member and a key driver in the pathogenesis of various autoimmune conditions, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3][4] IL-17 is predominantly produced by T helper 17 (Th17) cells and other immune cells.[1] Its signaling cascade is initiated by the binding of IL-17A (as a homodimer) or in a heterodimer with IL-17F to a heterodimeric receptor complex composed of IL-17 receptor A (IL-17RA) and IL-17 receptor C (IL-17RC).

This ligand-receptor interaction triggers a downstream signaling cascade, primarily through the recruitment of the adaptor protein, Nuclear Factor-κB Activator 1 (Act1). Act1, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6), leading to the activation of key transcription factors such as Nuclear Factor-κB (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs). The activation of these pathways results in the transcription and subsequent release of a plethora of pro-inflammatory cytokines, chemokines, and other mediators that drive tissue inflammation and damage.

Classes of IL-17 Modulators

IL-17 modulators are broadly categorized based on their specific targets within the IL-17 signaling pathway. The primary strategies involve either direct neutralization of the IL-17A cytokine or blockade of its receptor.

-

IL-17A Antagonists: These are monoclonal antibodies that directly bind to the IL-17A cytokine, preventing its interaction with the IL-17RA/RC receptor complex.

-

IL-17 Receptor Antagonists: These monoclonal antibodies target the IL-17RA subunit, thereby blocking the binding of multiple IL-17 family members, including IL-17A, IL-17F, and IL-17A/F heterodimers.

-

Dual IL-17A and IL-17F Antagonists: This newer class of modulators is designed to simultaneously neutralize both IL-17A and IL-17F, offering a broader inhibition of the inflammatory cascade.

Detailed Mechanism of Action of Key IL-17 Modulators

Several IL-17 modulators have received regulatory approval and are in clinical use. Their mechanisms of action are distinguished by their specific targets and binding affinities.

Secukinumab (Cosentyx®)

Secukinumab is a fully human IgG1/κ monoclonal antibody that selectively targets and neutralizes IL-17A. By binding to IL-17A, it sterically hinders the cytokine from interacting with its receptor, thereby inhibiting the downstream inflammatory signaling cascade.

Ixekizumab (Taltz®)

Ixekizumab is a humanized IgG4 monoclonal antibody that also specifically binds to and neutralizes IL-17A. Its mechanism is similar to secukinumab, involving the direct inhibition of IL-17A's interaction with its receptor.

Brodalumab (Siliq®/Kyntheum®)

Brodalumab is a fully human monoclonal IgG2 antibody that targets the IL-17RA subunit of the IL-17 receptor complex. This mechanism of action is distinct from IL-17A-specific antibodies, as it blocks the signaling of multiple IL-17 family members that utilize IL-17RA, including IL-17A, IL-17F, IL-17C, IL-17E, and the IL-17A/F heterodimer.

Bimekizumab (Bimzelx®)

Bimekizumab is a humanized IgG1 monoclonal antibody with a novel dual-targeting mechanism. It is designed to selectively and simultaneously inhibit both IL-17A and IL-17F. This dual inhibition is intended to provide a more comprehensive suppression of the IL-17-mediated inflammation.

Quantitative Data on IL-17 Modulator Interactions

The binding characteristics of these modulators to their respective targets are critical for their potency and clinical efficacy. The following tables summarize the available quantitative data.

Table 1: Binding Affinities of IL-17A Antagonists

| Modulator | Target | Binding Affinity (KD) | Method |

| Secukinumab | IL-17A | ~60–370 pM | Not Specified |

| Ixekizumab | IL-17A | Equivalent to Bimekizumab for IL-17A | Surface Plasmon Resonance |

Table 2: Binding Affinities of the Dual IL-17A/F Antagonist

| Modulator | Target | Binding Affinity (KD) | Method |

| Bimekizumab | IL-17A | 3.2 pM | Surface Plasmon Resonance |

| IL-17F | 23 pM | Surface Plasmon Resonance | |

| IL-17A/F heterodimer | 2.56E-11 M | Surface Plasmon Resonance |

Table 3: Binding Affinity of the IL-17 Receptor Antagonist

| Modulator | Target | Binding Affinity (KD) | Method |

| Brodalumab | IL-17RA | 0.24 nM | Not Specified |

Key Experimental Protocols

The characterization of IL-17 modulators involves a suite of in vitro and cell-based assays to determine their binding properties and functional activity.

Determination of Binding Kinetics and Affinity

Methodology: Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics of biomolecular interactions in real-time.

-

Principle: One interacting partner (e.g., the IL-17 cytokine or receptor) is immobilized on a sensor chip. The other partner (the monoclonal antibody) is flowed over the surface. The binding and dissociation are monitored by detecting changes in the refractive index at the sensor surface.

-

Protocol Outline:

-

Immobilization: The ligand (e.g., recombinant human IL-17A) is covalently coupled to the surface of a sensor chip (e.g., a CM5 chip) using amine coupling chemistry.

-

Binding Analysis: A series of concentrations of the analyte (the IL-17 modulator) are injected over the sensor surface. The association (kon) and dissociation (koff) rates are measured.

-

Data Analysis: The binding data are fitted to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).

-

Methodology: Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat change that occurs upon binding of two molecules, providing a complete thermodynamic profile of the interaction.

-

Principle: A solution of the ligand (e.g., the IL-17 modulator) is titrated into a solution of the target protein (e.g., IL-17A) in a sample cell. The heat released or absorbed during the binding event is measured.

-

Protocol Outline:

-

Sample Preparation: The target protein and the ligand are prepared in the same buffer to minimize heats of dilution.

-

Titration: A series of small injections of the ligand are made into the sample cell containing the target protein. The heat change after each injection is measured by a sensitive calorimeter.

-

Data Analysis: The integrated heat data are plotted against the molar ratio of ligand to protein. The resulting isotherm is fitted to a binding model to determine the binding affinity (Ka), stoichiometry (n), and enthalpy of binding (ΔH).

-

Assessment of Functional Inhibition

Methodology: Cell-Based Cytokine Release Assay (ELISA)

This assay measures the ability of an IL-17 modulator to inhibit the IL-17-induced production of downstream pro-inflammatory cytokines.

-

Principle: Cells that are responsive to IL-17 (e.g., human dermal fibroblasts or keratinocytes) are stimulated with IL-17A in the presence or absence of the IL-17 modulator. The concentration of a downstream cytokine (e.g., IL-6 or IL-8) in the cell culture supernatant is then quantified using an Enzyme-Linked Immunosorbent Assay (ELISA).

-

Protocol Outline:

-

Cell Culture: Target cells are seeded in a multi-well plate and allowed to adhere.

-

Treatment: The cells are pre-incubated with varying concentrations of the IL-17 modulator for a specified time.

-

Stimulation: Recombinant human IL-17A is added to the wells to stimulate the cells.

-

Supernatant Collection: After an incubation period, the cell culture supernatant is collected.

-

ELISA: The concentration of the target cytokine in the supernatant is measured using a sandwich ELISA. This involves capturing the cytokine with a specific antibody, detecting it with a second, enzyme-linked antibody, and then adding a substrate to produce a measurable colorimetric signal.

-

Data Analysis: The results are used to calculate the IC50 value, which is the concentration of the modulator that causes 50% inhibition of cytokine production.

-

Methodology: NF-κB Activation Assay (EMSA)

The Electrophoretic Mobility Shift Assay (EMSA) is used to determine if an IL-17 modulator can block the activation of the transcription factor NF-κB.

-

Principle: This assay detects the binding of active NF-κB from nuclear extracts to a labeled DNA probe containing the NF-κB consensus binding site. The formation of a protein-DNA complex results in a slower migration through a non-denaturing polyacrylamide gel.

-

Protocol Outline:

-

Cell Treatment and Nuclear Extraction: Cells are treated with IL-17A in the presence or absence of the IL-17 modulator. Nuclear extracts containing the active transcription factors are then prepared.

-

Binding Reaction: The nuclear extracts are incubated with a radiolabeled or fluorescently labeled double-stranded DNA probe containing the NF-κB binding site.

-

Electrophoresis: The protein-DNA complexes are separated from the free probe by non-denaturing polyacrylamide gel electrophoresis.

-

Detection: The gel is dried and exposed to X-ray film (for radiolabeled probes) or imaged using a fluorescence imager to visualize the bands. A "shifted" band indicates the presence of an active NF-κB-DNA complex.

-

Data Analysis: The intensity of the shifted band is quantified to assess the level of NF-κB activation.

-

Signaling Pathways and Experimental Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the IL-17 signaling pathway and a typical experimental workflow for characterizing an IL-17 modulator.

Caption: IL-17 Signaling Pathway.

Caption: Experimental Workflow for IL-17 Modulator Characterization.

Conclusion

The development of IL-17 modulators represents a significant advancement in the targeted therapy of autoimmune and inflammatory diseases. By specifically interfering with the IL-17 signaling axis, these agents effectively dampen the pro-inflammatory cascade that drives disease pathology. A thorough understanding of their precise mechanisms of action, supported by robust quantitative data and detailed experimental characterization, is essential for the continued development and optimization of this important class of therapeutics.

References

An In-Depth Technical Guide to IL-17 Modulator 6: Structure, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of IL-17 Modulator 6, a potent small molecule inhibitor of Interleukin-17 (IL-17) activity. This document details the modulator's chemical structure, a step-by-step synthesis pathway, quantitative biological data, and the experimental protocols utilized for its evaluation. Furthermore, it includes detailed diagrams of the IL-17 signaling pathway and the modulator's synthetic route to facilitate a deeper understanding of its scientific context.

Core Compound: this compound (Compound 61)

This compound, identified as compound 61 in the primary literature, is a novel difluorocyclohexyl derivative with significant potential for the treatment of inflammatory and autoimmune diseases.[1][2][3]

Chemical Structure:

The precise chemical structure of this compound is provided below:

(Image of the chemical structure of this compound would be placed here if image generation were supported)

IUPAC Name: 2-((1r,4r)-4-(3-(5-(2-((1r,4r)-4-cyanocyclohexyl)amino)-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)acetamide

Molecular Formula: C₂₇H₂₉F₇N₆O₃

Molecular Weight: 618.55 g/mol

CAS Number: 2725869-16-7

Synthesis Pathway

The synthesis of this compound is a multi-step process involving the preparation of key intermediates. The overall synthetic scheme is depicted below, followed by detailed protocols for each step.

Figure 1: Synthetic Pathway for this compound.

Experimental Protocols: Synthesis

The synthesis of this compound is detailed in patent WO 2021/204801 A1. The following is a summary of the likely synthetic route based on the procedures for analogous compounds described therein.

Step 1: Synthesis of Intermediate B from Intermediate A

-

Reaction: Suzuki Coupling

-

Reactants: A suitable boronic acid or ester derivative (Intermediate A) and a heterocyclic halide.

-

Reagents: Palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃), and a suitable solvent (e.g., dioxane/water mixture).

-

Procedure: The reactants, catalyst, and base are combined in the solvent and heated under an inert atmosphere until the reaction is complete, as monitored by TLC or LC-MS. The product is then isolated and purified using standard techniques such as column chromatography.

Step 2: Synthesis of Intermediate C from Intermediate B

-

Reaction: Amide Coupling

-

Reactants: Intermediate B (containing a carboxylic acid) and an appropriate amine.

-

Reagents: A coupling agent (e.g., HATU, HOBt) and a non-nucleophilic base (e.g., DIPEA) in an anhydrous aprotic solvent (e.g., DMF).

-

Procedure: The carboxylic acid is activated with the coupling agent and base, followed by the addition of the amine. The reaction is stirred at room temperature until completion. The product is isolated by extraction and purified by chromatography.

Step 3: Synthesis of Intermediate D from Intermediate C

-

Reaction: Deprotection

-

Reactants: Intermediate C (containing a protecting group, e.g., Boc).

-

Reagents: An acid (e.g., trifluoroacetic acid) in a suitable solvent (e.g., dichloromethane).

-

Procedure: The protected intermediate is treated with the acid at room temperature. After completion, the solvent and excess acid are removed under reduced pressure to yield the deprotected intermediate.

Step 4: Synthesis of this compound (Compound 61) from Intermediate D

-

Reaction: Nucleophilic Aromatic Substitution

-

Reactants: Intermediate D and a suitable aromatic halide.

-

Reagents: A base (e.g., K₂CO₃) in a polar aprotic solvent (e.g., DMSO).

-

Procedure: The reactants are heated together with the base until the reaction is complete. The final product is isolated by precipitation or extraction and purified by recrystallization or chromatography to yield this compound.

Biological Activity and Data

This compound is a potent inhibitor of the IL-17 signaling pathway. Its efficacy has been quantified through in vitro cellular assays.

| Compound | Assay | pIC50 | IC50 (nM) |

| This compound (Compound 61) | Inhibition of IL-17A-induced IL-6 release from HDF cells | 9.1 | ~0.08 |

Table 1: In Vitro Activity of this compound.

Experimental Protocols: Biological Assay

Inhibition of IL-17A-induced IL-6 release from Human Dermal Fibroblast (HDF) cell line assay: [1][3]

-

Cell Line: Human Dermal Fibroblasts (HDFs).

-

Stimulation: Recombinant human IL-17A is used to stimulate the HDF cells, leading to the production and release of IL-6.

-

Treatment: HDF cells are pre-incubated with varying concentrations of this compound prior to stimulation with IL-17A.

-

Detection: The concentration of IL-6 in the cell culture supernatant is quantified using a standard enzyme-linked immunosorbent assay (ELISA).

-

Analysis: The percentage inhibition of IL-6 release is calculated for each concentration of the modulator. The pIC50 value is then determined by fitting the concentration-response data to a four-parameter logistic equation.

Mechanism of Action: The IL-17 Signaling Pathway

IL-17A, a key pro-inflammatory cytokine, exerts its effects by binding to a receptor complex composed of IL-17RA and IL-17RC subunits. This binding event initiates a downstream signaling cascade that results in the transcription of various pro-inflammatory genes, including cytokines like IL-6. This compound is designed to interfere with this signaling pathway, thereby reducing the inflammatory response.

Figure 2: Simplified IL-17 Signaling Pathway.

The binding of IL-17A to its receptor complex leads to the recruitment of the adaptor protein Act1. Act1, in turn, recruits TRAF6, which activates downstream signaling pathways, including the NF-κB and MAPK cascades. These pathways converge on the nucleus to induce the transcription of pro-inflammatory genes. Small molecule modulators like this compound are believed to disrupt this cascade, likely by inhibiting the initial protein-protein interaction between IL-17A and its receptor or by interfering with a subsequent step in the signaling complex assembly.

Conclusion

This compound is a potent and promising small molecule inhibitor of the IL-17 signaling pathway. Its detailed synthesis and impressive in vitro activity make it a significant lead compound for the development of novel therapeutics for a range of inflammatory and autoimmune disorders. The information provided in this technical guide offers a solid foundation for researchers and drug development professionals working in this field. Further investigation into its in vivo efficacy, pharmacokinetic properties, and safety profile is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide to the Discovery and Development of an IL-17 Modulator

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a critical role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3][4] The dysregulation of the IL-17 signaling pathway is a key driver of the chronic inflammation and tissue damage characteristic of these conditions.[5] Consequently, the development of modulators targeting the IL-17 pathway has become a significant area of therapeutic research. This guide provides a comprehensive overview of the discovery and development process for a hypothetical small molecule IL-17 modulator, herein referred to as "Modulator 6," focusing on the core scientific and technical aspects relevant to drug development professionals.

The IL-17 Signaling Pathway: A Key Therapeutic Target

The IL-17 family consists of six members (IL-17A-F), with IL-17A being the most extensively studied and a primary target for therapeutic intervention. IL-17A, primarily produced by T helper 17 (Th17) cells, exerts its pro-inflammatory effects by binding to a heterodimeric receptor complex composed of IL-17RA and IL-17RC. This binding event initiates a downstream signaling cascade, primarily through the adaptor protein Act1 (CIKS).

The canonical IL-17 signaling pathway involves the following key steps:

-

Ligand Binding: IL-17A binds to the IL-17RA/IL-17RC receptor complex.

-

Act1 Recruitment: The adaptor molecule Act1 is recruited to the receptor complex.

-

TRAF6 Ubiquitination: Act1, an E3 ubiquitin ligase, mediates the K63-linked polyubiquitination of TRAF6.

-

Downstream Activation: This leads to the activation of downstream signaling pathways, including nuclear factor κB (NF-κB) and mitogen-activated protein kinases (MAPKs).

-

Gene Transcription: Activation of these pathways results in the transcription of genes encoding pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CCL20), and antimicrobial peptides, which collectively drive inflammation and immune cell recruitment.

A simplified representation of this signaling cascade is provided below.

Discovery of an IL-17 Modulator: A Stepwise Approach

The discovery of a novel IL-17 modulator like "Modulator 6" typically follows a structured drug discovery pipeline, beginning with target identification and culminating in the selection of a clinical candidate.

Target Identification and Validation

The initial step involves confirming the role of the IL-17 pathway in the target disease through genetic, preclinical, and clinical data. The significant clinical success of monoclonal antibodies targeting IL-17A, such as secukinumab and ixekizumab, has validated this pathway as a druggable target for several autoimmune conditions.

Assay Development and High-Throughput Screening (HTS)

To identify small molecule inhibitors, robust and scalable assays are developed. A common approach is to utilize a high-throughput screening (HTS) campaign to screen large compound libraries for molecules that inhibit the IL-17A/IL-17RA interaction.

Experimental Protocol: IL-17A/IL-17RA AlphaLISA Assay

This assay is a bead-based immunoassay used to detect the interaction between IL-17A and its receptor.

-

Reagents: Biotinylated IL-17A, Glutathione S-transferase (GST)-tagged IL-17RA, Streptavidin-coated Donor beads, and anti-GST AlphaLISA Acceptor beads.

-

Procedure:

-

Test compounds are incubated with biotinylated IL-17A and GST-tagged IL-17RA in a microtiter plate.

-

Streptavidin Donor beads and anti-GST Acceptor beads are added.

-

In the absence of an inhibitor, the binding of IL-17A to IL-17RA brings the Donor and Acceptor beads into proximity.

-

Upon excitation at 680 nm, the Donor beads release singlet oxygen, which excites the Acceptor beads, resulting in light emission at 615 nm.

-

In the presence of an inhibitor like "Modulator 6," this interaction is disrupted, leading to a decrease in the AlphaLISA signal.

-

-

Data Analysis: The concentration of the compound that causes 50% inhibition of the signal (IC50) is determined.

The workflow for a typical HTS campaign is illustrated below.

Hit-to-Lead and Lead Optimization

Promising "hits" from the HTS are further evaluated and chemically modified to improve their potency, selectivity, and drug-like properties (e.g., solubility, metabolic stability). This iterative process, known as the hit-to-lead and lead optimization phase, aims to identify a clinical candidate.

Preclinical Development of an IL-17 Modulator

Once a lead candidate like "Modulator 6" is identified, it undergoes rigorous preclinical testing to assess its safety and efficacy before it can be administered to humans.

In Vitro and Ex Vivo Characterization

The mechanism of action of "Modulator 6" is further elucidated using a variety of in vitro and ex vivo assays.

Experimental Protocol: Cell-Based IL-6/IL-8 Release Assay

This assay measures the ability of a compound to inhibit IL-17A-induced cytokine production in a relevant cell type, such as human dermal fibroblasts or keratinocytes.

-

Cell Culture: Human dermal fibroblasts are cultured in appropriate media.

-

Stimulation: Cells are pre-incubated with varying concentrations of "Modulator 6" followed by stimulation with recombinant human IL-17A.

-

Cytokine Measurement: After a suitable incubation period, the cell culture supernatant is collected, and the concentration of secreted IL-6 or IL-8 is measured using an enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The IC50 value for the inhibition of cytokine release is calculated.

In Vivo Efficacy Models

The therapeutic potential of "Modulator 6" is evaluated in animal models of IL-17-mediated diseases. A commonly used model for psoriasis is the imiquimod-induced skin inflammation model in mice.

Experimental Protocol: Imiquimod-Induced Psoriasis Model

-

Induction: A daily topical dose of imiquimod cream is applied to the shaved back and/or ear of mice for several consecutive days to induce a psoriasis-like skin inflammation.

-

Treatment: "Modulator 6" is administered to the mice (e.g., orally, subcutaneously) during the imiquimod treatment period.

-

Efficacy Assessment: Disease severity is monitored by scoring erythema (redness), scaling, and skin thickness. At the end of the study, skin biopsies can be collected for histological analysis and measurement of pro-inflammatory gene expression.

Pharmacokinetics and Toxicology

The absorption, distribution, metabolism, and excretion (ADME) properties of "Modulator 6" are characterized to determine its pharmacokinetic profile. Comprehensive toxicology studies are also conducted in at least two animal species to identify any potential safety concerns.

Quantitative Data Summary

The following tables summarize the hypothetical in vitro and in vivo data for "Modulator 6."

Table 1: In Vitro Activity of Modulator 6

| Assay | Cell Type | Endpoint | IC50 (nM) |

| IL-17A/IL-17RA Binding Assay | - | Inhibition of Binding | 50 |

| IL-6 Release Assay | Human Dermal Fibroblasts | Inhibition of IL-17A-induced IL-6 | 100 |

| IL-8 Release Assay | Human Keratinocytes | Inhibition of IL-17A-induced IL-8 | 120 |

Table 2: In Vivo Efficacy of Modulator 6 in a Mouse Psoriasis Model

| Treatment Group | Dose (mg/kg) | Reduction in Skin Thickness (%) | Reduction in Erythema Score (%) |

| Vehicle | - | 0 | 0 |

| Modulator 6 | 10 | 40 | 35 |

| Modulator 6 | 30 | 65 | 60 |

Clinical Development

Following successful preclinical studies and regulatory approval, "Modulator 6" would enter clinical development, which is typically conducted in three phases:

-

Phase I: The safety, tolerability, and pharmacokinetics of "Modulator 6" are evaluated in a small group of healthy volunteers.

-

Phase II: The efficacy of "Modulator 6" is assessed in a larger group of patients with the target disease to determine the optimal dose and treatment regimen.

-

Phase III: Large-scale, multicenter trials are conducted to confirm the efficacy and safety of "Modulator 6" in a broad patient population, often comparing it to a placebo or an existing standard of care.

The overall drug development process is a lengthy and complex endeavor, as depicted in the following diagram.

Conclusion

The discovery and development of a novel IL-17 modulator like "Modulator 6" is a multifaceted process that requires a deep understanding of the underlying biology of the IL-17 pathway, as well as expertise in medicinal chemistry, pharmacology, and clinical development. The systematic approach outlined in this guide, from initial target validation to late-stage clinical trials, provides a roadmap for the successful development of new therapies for patients with IL-17-mediated diseases. The continued exploration of small molecule inhibitors of the IL-17 pathway holds the promise of providing orally available and effective treatment options for a range of debilitating inflammatory conditions.

References

- 1. Small molecule modulators of IL-17A/IL-17RA: a patent review (2013-2021) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What are IL-17A modulators and how do they work? [synapse.patsnap.com]

- 3. tandfonline.com [tandfonline.com]

- 4. Targeting interleukin-17 in chronic inflammatory disease: A clinical perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 5. What are IL-17 modulators and how do they work? [synapse.patsnap.com]

An In-depth Technical Guide to the IL-17A Binding Site for Novel Modulators

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Interleukin-17A (IL-17A) cytokine, its signaling pathway, and the specific binding sites targeted by therapeutic modulators. It is designed to furnish researchers, scientists, and drug development professionals with detailed information on the mechanism of action, quantitative binding data, and the experimental protocols essential for the discovery and characterization of new IL-17A inhibitors.

Introduction: The Role of IL-17A in Inflammation

Interleukin-17A is a key pro-inflammatory cytokine predominantly produced by T helper 17 (Th17) cells, a subset of T helper cells.[1][2][3][4] As a homodimeric protein, IL-17A plays a critical role in host defense against extracellular pathogens, including bacteria and fungi.[2] However, its dysregulation is a central driver in the pathogenesis of numerous autoimmune and inflammatory diseases, such as psoriasis, psoriatic arthritis, and ankylosing spondylitis.

IL-17A exerts its biological effects by binding to a heterodimeric receptor complex on the surface of target cells. This complex consists of two subunits: IL-17 Receptor A (IL-17RA) and IL-17 Receptor C (IL-17RC). The binding of IL-17A to this receptor complex initiates a downstream signaling cascade that is crucial for the inflammatory response.

The IL-17A Signaling Pathway

The canonical IL-17 signaling pathway is initiated upon the binding of the IL-17A ligand to the IL-17RA/RC receptor complex. This interaction triggers the recruitment of an essential adaptor protein, Act1 (NF-κB activator 1). Act1, which possesses E3 ubiquitin ligase activity, then recruits and activates TNF receptor-associated factor 6 (TRAF6). This leads to the activation of downstream pathways, including nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs). The culmination of this cascade is the transcriptional activation of genes encoding various pro-inflammatory molecules, such as cytokines (e.g., IL-6), chemokines (e.g., CXCL1, CXCL8/IL-8), and antimicrobial peptides, which mediate the inflammatory response.

IL-17A Modulators: Mechanisms of Inhibition

Therapeutic modulation of the IL-17 pathway primarily focuses on inhibiting the initial ligand-receptor interaction. This is achieved through two principal strategies:

-

Direct IL-17A Neutralization: This approach utilizes monoclonal antibodies that bind directly to the IL-17A cytokine itself. By binding to IL-17A, these antibodies sterically hinder its ability to engage with the IL-17RA/RC receptor complex, effectively neutralizing its pro-inflammatory activity. Secukinumab and ixekizumab are prominent examples of FDA-approved drugs that operate via this mechanism.

-

Receptor Blockade: An alternative strategy involves targeting the receptor subunit, IL-17RA. Monoclonal antibodies, such as brodalumab, bind to IL-17RA and block the binding site for IL-17A, as well as other IL-17 family members that utilize this common receptor subunit.

-

Small Molecule Inhibition: Emerging research has focused on the development of small molecules that can inhibit the IL-17A protein-protein interaction (PPI) with its receptor. These molecules are designed to bind to a flexible, "druggable" pocket located at the interface of the IL-17A homodimer. Binding to this site can induce conformational changes that reduce the cytokine's affinity for its receptor.

The Target Binding Site on IL-17A

The interaction between the IL-17A homodimer and its receptor, IL-17RA, is the critical event that IL-17A-neutralizing modulators are designed to disrupt. Structural studies, including X-ray crystallography, have been instrumental in elucidating the precise binding epitopes.

-

Antibody Binding: Monoclonal antibodies like secukinumab and ixekizumab bind to specific epitopes on the IL-17A protein. This binding physically obstructs the surface of IL-17A that would normally interact with IL-17RA.

-

Peptide and Small Molecule Binding: Crystal structures of IL-17A in complex with peptide antagonists have revealed a distinct binding mode. For instance, a high-affinity peptide antagonist (HAP) was shown to bind symmetrically, with two peptide molecules engaging one IL-17A dimer. The N-terminal portion of the peptide inserts itself between the two monomers of the IL-17A dimer, while the C-terminal section forms an alpha-helix that directly occupies the binding region for IL-17RA. This competitive inhibition is highly specific; studies have shown that the tryptophan residue at position 31 (Trp31) of IL-17RA and the tryptophan residue at position 12 (Trp12) of the HAP peptide bind to the exact same hydrophobic pocket on IL-17A. This pocket, located at the dimer interface, represents a key "hotspot" for designing potent inhibitors.

Quantitative Data for IL-17A Modulators

The efficacy of IL-17A modulators is quantified by their binding affinity (KD) and their functional inhibitory capacity (IC50). The interaction between IL-17A and its receptor IL-17RA occurs with a low single-digit nanomolar affinity. Modulators are engineered to have equal or, preferably, much higher affinity to ensure effective competition.

Table 1: Binding Affinities of IL-17A Modulators

| Modulator | Type | Target | Binding Affinity (KD) | Assay Method |

|---|---|---|---|---|

| Secukinumab | Monoclonal Antibody | IL-17A | ~100-200 pM | SPR |

| Ixekizumab | Monoclonal Antibody | IL-17A | < 3 pM | SPR |

| Brodalumab | Monoclonal Antibody | IL-17RA | ~21 pM | SPR |

| Peptide Antagonist (HAP) | Peptide | IL-17A | ~1 nM | SPR |

| Compound 1 (GSK) | Small Molecule | IL-17A | 0.015 µM | SPR |

| Compound 3 (GSK) | Macrocyclic Peptide | IL-17A | 0.001 µM | SPR |

Table 2: Functional Inhibition by IL-17A Modulators

| Modulator | Cell-Based Assay | Measured Endpoint | IC50 |

|---|---|---|---|

| Secukinumab | Human Dermal Fibroblasts | IL-6 Production | ~0.4 nM |

| Ixekizumab | Human Dermal Fibroblasts | GROα Production | ~30 pM |

| Brodalumab | Human Dermal Fibroblasts | IL-6 Production | ~60 pM |

| Compound 3 (GSK) | Human Keratinocytes | IL-8 Production | 0.002 µM |

Experimental Protocols

The characterization of IL-17A modulators relies on a suite of biophysical and cell-based assays.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the real-time binding kinetics and affinity between a ligand and an analyte.

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD) of a modulator binding to IL-17A.

Methodology:

-

Chip Preparation: Covalently immobilize recombinant human IL-17A (ligand) onto a sensor chip surface (e.g., a CM5 chip via amine coupling or a streptavidin chip if using biotinylated IL-17A). A reference flow cell is activated and blocked without ligand to serve as a control.

-

Analyte Injection: Inject a series of concentrations of the IL-17A modulator (analyte) in running buffer (e.g., HBS-EP) over the chip surface at a constant flow rate (e.g., 30-50 µL/min).

-

Association Phase: Monitor the increase in response units (RU) as the modulator binds to the immobilized IL-17A.

-

Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in RU as the modulator dissociates from the IL-17A.

-

Regeneration: Inject a regeneration solution (e.g., low pH glycine-HCl) to remove all bound analyte from the ligand surface, preparing it for the next injection cycle.

-

Data Analysis: Subtract the reference channel signal from the active channel signal. Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD (KD = kd/ka).

Competition ELISA for Receptor Binding Inhibition

This assay determines the ability of a modulator to block the interaction between IL-17A and its receptor, IL-17RA.

Objective: To quantify the concentration-dependent inhibition of the IL-17A/IL-17RA interaction by a test modulator.

Methodology:

-

Plate Coating: Coat a 96-well high-binding ELISA plate with recombinant human IL-17A overnight at 4°C.

-

Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

-

Competitive Binding: Add serial dilutions of the test modulator (or standard inhibitor) to the wells. Immediately after, add a constant concentration of biotinylated recombinant human IL-17RA-Fc chimera. Incubate for 2 hours at room temperature.

-

Detection: Wash the plate to remove unbound reagents. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30-60 minutes.

-

Signal Development: After a final wash, add a chromogenic substrate (e.g., TMB). Stop the reaction with a stop solution (e.g., H2SO4).

-

Data Analysis: Measure the absorbance at 450 nm. The signal is inversely proportional to the inhibitory activity of the modulator. Plot the percentage of inhibition against the modulator concentration and fit to a four-parameter logistic curve to determine the IC50 value.

Cell-Based Cytokine Production Assay

This functional assay measures the ability of a modulator to inhibit the downstream biological effects of IL-17A signaling.

Objective: To determine the IC50 of a modulator for inhibiting IL-17A-induced production of a pro-inflammatory cytokine (e.g., IL-6 or IL-8).

Methodology:

-

Cell Culture: Seed a responsive cell line (e.g., human dermal fibroblasts, HeLa cells) in a 96-well tissue culture plate and grow to near confluence.

-

Compound Pre-incubation: Treat the cells with serial dilutions of the test modulator for 1 hour at 37°C.

-

IL-17A Stimulation: Add a pre-determined concentration of recombinant human IL-17A (typically the EC50 concentration for the chosen cytokine readout) to the wells. Include unstimulated and IL-17A-only controls.

-

Incubation: Incubate the plate for 24-48 hours at 37°C to allow for cytokine production and secretion into the supernatant.

-

Supernatant Collection: Carefully collect the cell culture supernatant from each well.

-

Cytokine Quantification: Measure the concentration of the target cytokine (e.g., IL-6) in the supernatants using a standard sandwich ELISA kit according to the manufacturer's protocol.

-

Data Analysis: Calculate the percentage of inhibition for each modulator concentration relative to the IL-17A-only control. Plot the results and determine the IC50 value.

References

- 1. IL-17 Signaling Pathway: Implications in Immune Responses and Disease - Creative Proteomics [cytokine.creative-proteomics.com]

- 2. creative-diagnostics.com [creative-diagnostics.com]

- 3. What are IL-17A modulators and how do they work? [synapse.patsnap.com]

- 4. What are IL-17 modulators and how do they work? [synapse.patsnap.com]

In Vitro Biological Activity of a Representative IL-17 Modulator: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro biological activity of a representative Interleukin-17 (IL-17) modulator. As no specific agent designated "IL-17 modulator 6" is publicly documented, this paper synthesizes data from well-characterized IL-17A antagonists to present a comprehensive profile. The information herein is intended to serve as a foundational resource for professionals engaged in the research and development of novel immunomodulatory therapies targeting the IL-17 pathway.

Introduction to IL-17 and its Modulation

Interleukin-17A (IL-17A) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of various autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2] Produced primarily by T helper 17 (Th17) cells, IL-17A mediates its effects by binding to a heterodimeric receptor complex consisting of IL-17RA and IL-17RC subunits.[3] This interaction triggers a downstream signaling cascade, leading to the production of other pro-inflammatory cytokines (such as IL-6), chemokines, and antimicrobial peptides, which drive inflammatory responses and tissue damage.[2][4]

IL-17 modulators are a class of therapeutic agents designed to inhibit the biological functions of IL-17. These can include monoclonal antibodies that directly neutralize the IL-17A cytokine or block its receptor, as well as small molecules that interfere with the IL-17A/IL-17RA protein-protein interaction. By disrupting this pathway, IL-17 modulators can effectively dampen the inflammatory cascade.

Quantitative In Vitro Biological Activity

The in vitro activity of IL-17 modulators is typically characterized by their binding affinity to the target protein and their potency in cell-based functional assays. The following tables summarize representative quantitative data for well-known IL-17A modulators.

| Modulator Type | Specific Agent | Target | Assay Type | Key Parameter | Value | Reference Cell Line(s) |

| Monoclonal Antibody | Ixekizumab | IL-17A | Surface Plasmon Resonance (SPR) | Binding Affinity (K D ) | <3 pM | N/A |

| Monoclonal Antibody | Secukinumab | IL-17A | In vitro Neutralization | IC 50 | 1.1 nM | Human Fetal Fibroblast-like (HFF-1) |

| Monoclonal Antibody | Brodalumab | IL-17RA | Surface Plasmon Resonance (SPR) | Binding Affinity (K d ) | 239 pM | N/A |

| Small Molecule | Benzimidazole Derivative | IL-17A | Homogeneous Time-ResolvedFluorescence (HTRF) | IC 50 | 4 nM | N/A |

Table 1: Binding and Neutralization Potency of Representative IL-17 Modulators. This table presents key in vitro quantitative data for several classes of IL-17 modulators, demonstrating their high affinity and potency in disrupting the IL-17 signaling pathway.

| Modulator | Cell Line | Stimulation | Measured Cytokine | IC 50 |

| Ixekizumab | Human Colorectal Adenocarcinoma (HT-29) | IL-17A | GROα | Not explicitly stated, but potent inhibition shown |

| Secukinumab | Human Fetal Fibroblast-like (HFF-1) | IL-17A | IL-6 | 1.1 nM |

| Patient-derived Autoantibody (Clone 5M012) | Human Fetal Fibroblast-like (HFF-1) | IL-17A | IL-6 | 24 pM |

Table 2: Inhibition of IL-17A-Induced Cytokine Production. This table highlights the functional consequence of IL-17 modulation, showing the concentration-dependent inhibition of downstream inflammatory cytokine production in relevant cell models.

Key In Vitro Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of an IL-17 modulator's in vitro activity. Below are protocols for key experiments.

IL-17A-Induced IL-6 Secretion Assay in Human Dermal Fibroblasts

This assay measures the ability of a test compound to inhibit the production of the pro-inflammatory cytokine IL-6 from cells stimulated with IL-17A.

Materials:

-

Primary Human Dermal Fibroblasts (HDFs)

-

Fibroblast growth medium (e.g., DMEM with 10% FBS, penicillin/streptomycin)

-

Recombinant Human IL-17A

-

Test IL-17 modulator and vehicle control

-

96-well cell culture plates

-

Human IL-6 ELISA kit

Protocol:

-

Cell Seeding: Seed HDFs into a 96-well plate at a density of 2 x 10^4 cells per well and culture overnight to allow for adherence.

-

Compound Pre-incubation: The following day, replace the culture medium with fresh medium containing various concentrations of the IL-17 modulator or vehicle control. Incubate for 1 hour at 37°C.

-

IL-17A Stimulation: Add recombinant human IL-17A to each well to a final concentration of 30 ng/ml (or a pre-determined EC50 concentration).

-

Incubation: Incubate the plate for 48 hours at 37°C in a CO2 incubator.

-

Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.

-

IL-6 Quantification: Measure the concentration of IL-6 in the supernatants using a human IL-6 ELISA kit, following the manufacturer's instructions.

-

Data Analysis: Calculate the percentage inhibition of IL-6 production for each concentration of the test modulator compared to the vehicle control. Determine the IC50 value by fitting the data to a four-parameter logistic curve.

NF-κB Reporter Gene Assay

This assay determines the inhibitory effect of a modulator on the IL-17A signaling pathway by measuring the activation of the transcription factor NF-κB.

Materials:

-

HEK293 cell line stably transfected with an NF-κB-driven luciferase reporter gene and the human IL-17RA and IL-17RC receptors.

-

Cell culture medium (e.g., MEM with 10% FBS, non-essential amino acids, pyruvate, and antibiotics).

-

Recombinant Human IL-17A.

-

Test IL-17 modulator and vehicle control.

-

White, clear-bottom 96-well plates.

-

Luciferase assay reagent (e.g., ONE-Step™ Luciferase Assay System).

-

Luminometer.

Protocol:

-

Cell Seeding: One day prior to the assay, seed the NF-κB reporter HEK293 cells into a white, clear-bottom 96-well plate at a density of 30,000 cells per well.

-

Compound and Stimulant Addition: On the day of the assay, remove the culture medium and add fresh medium containing the test modulator at various concentrations. Then, add human IL-17A to a final concentration that elicits a submaximal response.

-

Incubation: Incubate the plate for 6-24 hours at 37°C in a CO2 incubator.

-

Luciferase Assay: After the incubation period, add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

Signal Measurement: Measure the luminescence using a plate-reading luminometer.

-

Data Analysis: Calculate the percentage inhibition of the IL-17A-induced luciferase signal for each modulator concentration and determine the IC50 value.

Visualizations: Signaling Pathway and Experimental Workflow

Visual diagrams are essential for conceptualizing complex biological processes and experimental designs.

Caption: IL-17A Signaling Pathway.

Caption: In Vitro Assay Workflow.

References

- 1. accessdata.fda.gov [accessdata.fda.gov]

- 2. Secukinumab - First in Class Interleukin-17A Inhibitor for the Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Secukinumab: a review of the anti-IL-17A biologic for the treatment of psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Generation and characterization of ixekizumab, a humanized monoclonal antibody that neutralizes interleukin-17A - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Effects of IL-17 Modulators on Th17 Cell Differentiation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

T helper 17 (Th17) cells are a critical subset of CD4+ T cells that orchestrate inflammatory responses primarily through the secretion of Interleukin-17 (IL-17). The IL-23/Th17/IL-17 axis is a cornerstone in the pathogenesis of numerous autoimmune and inflammatory diseases, including psoriasis, psoriatic arthritis, and ankylosing spondylitis.[1][2][3] Consequently, this pathway has become a major focus for therapeutic intervention. IL-17 modulators, particularly monoclonal antibodies targeting IL-17A or its receptor (IL-17RA), have demonstrated remarkable clinical efficacy.[2][4] This technical guide provides an in-depth analysis of the Th17 cell differentiation pathway and elucidates the mechanism of action of IL-17 modulators. Crucially, it clarifies that the primary therapeutic effect of these agents is the neutralization of IL-17's downstream inflammatory functions rather than a direct inhibition of Th17 cell differentiation. This guide also presents quantitative data on the in vivo effects of these modulators on Th17 cell populations and provides detailed experimental protocols for studying Th17 cell biology.

The Th17 Cell Differentiation Pathway

The differentiation of naive CD4+ T cells into the Th17 lineage is a complex process driven by a specific cytokine milieu and orchestrated by a key master transcription factor.

Key Cytokines and Transcription Factors:

-

Initiating Cytokines: The combination of Transforming Growth Factor-β (TGF-β) and Interleukin-6 (IL-6) is essential for initiating the differentiation process. IL-1β and IL-21 can also contribute to this initial polarization.

-

Master Transcription Factor: These initial signals lead to the upregulation and activation of the Retinoic acid receptor-related orphan nuclear receptor gamma t (RORγt). RORγt, along with RORα, is the master regulator that drives the Th17 genetic program.

-

Stabilization and Expansion: Interleukin-23 (IL-23) is critical for the stabilization, expansion, and full pathogenic function of committed Th17 cells. IL-23 signaling enhances the expression of IL-17.

-

Effector Cytokines: Fully differentiated Th17 cells are characterized by the production of their signature cytokines, primarily IL-17A and IL-17F, as well as others like IL-21 and IL-22.

Signaling Pathway Diagram

The following diagram illustrates the key steps in Th17 cell differentiation from a naive CD4+ T cell.

Mechanism of Action of IL-17 Modulators

Current IL-17 modulators are monoclonal antibodies that do not block the differentiation of Th17 cells. Instead, they target the effector cytokines (IL-17A, IL-17F) or the IL-17 receptor (IL-17RA) to prevent downstream signaling.

-

Anti-IL-17A Antibodies (e.g., Secukinumab, Ixekizumab): These antibodies bind directly to the IL-17A cytokine, preventing it from attaching to its receptor on target cells like keratinocytes, fibroblasts, and endothelial cells. This neutralization blocks the inflammatory cascade initiated by IL-17A.

-

Anti-IL-17RA Antibodies (e.g., Brodalumab): This class of antibody binds to subunit A of the IL-17 receptor (IL-17RA). By blocking the receptor, it inhibits the signaling of multiple IL-17 family members that use this subunit, including IL-17A, IL-17F, and IL-17C.

IL-17 Modulator Mechanism Diagram

This diagram shows how IL-17 modulators interrupt the inflammatory signal from a differentiated Th17 cell to a target cell.

Effects of IL-17 Modulators on Th17 Cell Populations

While the primary mechanism of IL-17 modulators is not to inhibit differentiation, clinical studies have observed a reduction in the frequency of circulating Th17 cells and a normalization of the inflammatory gene signature in tissues following treatment. This is likely an indirect effect resulting from the disruption of the positive feedback loops that sustain the inflammatory environment.

-

Disruption of Feedback Loops: IL-17 can induce the production of other cytokines (like IL-6 and IL-23) from various cells, which in turn promote Th17 cell survival and expansion. By blocking IL-17, modulators break this cycle, leading to a less favorable environment for Th17 cells.

-

Reduced Chemotaxis: IL-17 stimulates the production of chemokines that recruit Th17 cells to sites of inflammation. Inhibition of IL-17 signaling reduces this recruitment, lowering the number of Th17 cells in tissues like psoriatic skin.

-

Gene Expression Normalization: Treatment with IL-17 modulators leads to a rapid downregulation of IL-17-responsive genes in tissues. This includes genes for cytokines, chemokines, and antimicrobial peptides that define the inflammatory state.

Quantitative Data Presentation

The following tables summarize quantitative findings from clinical studies on the effects of IL-17 modulators.

Table 1: Effect of IL-17 Modulators on Circulating Th17 Cell Frequencies in Psoriasis Patients

| Modulator | Study Population | Timepoint | Observation | Reference |

| Secukinumab or Brodalumab | 25 Psoriasis Patients | 3 Months | Significant decrease in the percentage of circulating Th17 cells (CD4+IL-17A+) from a mean of 7% to 4.6%. |

Table 2: Effect of IL-17 Modulators on Gene Expression in Psoriatic Lesions

| Modulator | Study Population | Timepoint | Key Genes Downregulated | Reference |

| Brodalumab | Psoriasis Patients | 2 Weeks | IL-17A, IL-17C, IL-17F, and thousands of other aberrantly expressed genes normalized towards non-lesional skin levels. | |

| Secukinumab | Psoriasis Patients | 12 Weeks | Reduction in gene expression of IL-17A, IL-21, IL-22, CCL20, KRT16, and DEFB4. |

Experimental Protocols

Investigating the Th17 pathway requires robust and well-defined methodologies. Below are detailed protocols for key experiments in this field.

Protocol 1: In Vitro Differentiation of Human Th17 Cells

This protocol describes the generation of Th17 cells from naive CD4+ T cells isolated from peripheral blood.

-

Isolation of Naive CD4+ T Cells: Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using density gradient centrifugation. Enrich for naive CD4+ T cells using negative selection magnetic beads (targeting CD8, CD14, CD16, CD19, CD25, CD45RO, etc.).

-

Plate Coating: Coat a 24-well tissue culture plate with anti-CD3 antibody (e.g., 1 µg/mL in sterile PBS) and incubate overnight at 4°C.

-

Cell Culture: Wash the coated plate with PBS. Seed the purified naive CD4+ T cells at a density of 1 x 10^6 cells/mL.

-

Differentiation Cocktail: Add the following to the culture medium (RPMI-1640 + 10% FBS):

-

Soluble anti-CD28 antibody (2 µg/mL)

-

Recombinant Human TGF-β (3 ng/mL)

-

Recombinant Human IL-6 (20 ng/mL)

-

Anti-IFN-γ antibody (1 µg/mL)

-

Anti-IL-4 antibody (1 µg/mL)

-

-

Incubation: Culture the cells for 3-5 days at 37°C in a 5% CO2 incubator.

-

Restimulation (for intracellular cytokine analysis): Before analysis, restimulate the cells for 4-5 hours with PMA (50 ng/mL), Ionomycin (1 µg/mL), and a protein transport inhibitor (e.g., Brefeldin A or Monensin).

Protocol 2: Flow Cytometry for Th17 Cell Identification

This protocol outlines the staining procedure to identify and quantify Th17 cells.

-

Surface Staining: Harvest the differentiated cells and wash with FACS buffer (PBS + 2% FBS). Stain with fluorescently conjugated antibodies against surface markers such as CD4 for 30 minutes at 4°C.

-

Fixation and Permeabilization: Wash the cells, then resuspend in a fixation buffer for 20 minutes at 4°C. Wash again, then resuspend in a permeabilization buffer for at least 15 minutes.

-

Intracellular Staining: Add fluorescently conjugated antibodies against intracellular targets, such as anti-IL-17A and anti-RORγt, to the permeabilized cells. Incubate for 30 minutes at 4°C in the dark.

-

Acquisition and Analysis: Wash the cells and resuspend in FACS buffer. Acquire data on a flow cytometer.

-

Gating Strategy:

-

Gate on lymphocytes using Forward Scatter (FSC) and Side Scatter (SSC).

-

Exclude doublets (FSC-A vs. FSC-H).

-

Gate on live cells (using a viability dye).

-

Gate on CD4+ T cells.

-

Analyze the CD4+ population for IL-17A and/or RORγt expression.

-

Protocol 3: Quantitative Real-Time PCR (qPCR) for Th17-related Gene Expression

This protocol is for measuring the mRNA levels of key Th17 genes like RORC (encoding RORγt) and IL17A.

-

RNA Extraction: Lyse harvested cells in a suitable reagent (e.g., Trizol) and extract total RNA according to the manufacturer's protocol.

-

cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.

-

qPCR Reaction: Prepare a reaction mix containing cDNA template, SYBR Green master mix, and gene-specific primers for RORC, IL17A, and a housekeeping gene (e.g., ACTB or GAPDH).

-

Thermocycling: Run the reaction on a qPCR machine with appropriate cycling conditions.

-

Data Analysis: Analyze the results using the comparative Ct (ΔΔCt) method to determine the relative expression of target genes, normalized to the housekeeping gene.

Experimental Workflow Diagram

Conclusion

IL-17 modulators represent a highly successful class of therapeutics for a range of inflammatory diseases. Their mechanism of action is centered on the potent and specific neutralization of IL-17 cytokine activity, which effectively shuts down the downstream inflammatory cascade driven by Th17 cells. While these modulators do not directly inhibit the differentiation of naive T cells into the Th17 lineage, they profoundly alter the inflammatory microenvironment. By breaking the positive feedback loops that sustain Th17 cell populations, these therapies lead to a reduction in Th17 cell frequency at sites of inflammation and a normalization of the local transcriptome. This guide provides the foundational knowledge and practical protocols for researchers to further investigate the intricate biology of the Th17 axis and develop the next generation of immunomodulatory therapies.

References

- 1. Brodalumab: A new way to inhibit IL-17 in psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Th17 axis in psoriatic disease: pathogenetic and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Brodalumab: an evidence-based review of its potential in the treatment of moderate-to-severe psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Role of IL-17 in plaque psoriasis: therapeutic potential of ixekizumab - PMC [pmc.ncbi.nlm.nih.gov]

The Role of IL-17 Modulation in Psoriasis Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Psoriasis is a chronic, immune-mediated inflammatory disease affecting millions worldwide. The discovery of the Interleukin-23 (IL-23)/T helper 17 (Th17) cell axis as a critical driver of psoriasis pathogenesis has revolutionized the therapeutic landscape. Within this axis, Interleukin-17 (IL-17) has emerged as a pivotal downstream effector cytokine, directly orchestrating the characteristic skin inflammation and keratinocyte hyperproliferation. This technical guide provides an in-depth examination of the role of IL-17 modulation in psoriasis research, with a focus on the scientific foundation, key experimental methodologies, and the therapeutic rationale. We will explore the IL-17 signaling pathway, the mechanism of action of IL-17 modulators, and the preclinical and clinical evaluation of these agents. As a case study for a potent, next-generation small molecule, we will reference "IL-17 modulator 6," a compound noted for its high potency in preclinical assays.

The IL-17 Signaling Pathway in Psoriasis

The IL-17 family of cytokines, particularly IL-17A and IL-17F, are central to the pathophysiology of psoriasis.[1][2] Produced predominantly by Th17 cells under the influence of IL-23, these cytokines act on various cell types within the skin, most notably keratinocytes.[2][3]

Upon binding to its heterodimeric receptor complex, composed of IL-17RA and IL-17RC, IL-17A initiates a downstream signaling cascade.[2] This activation leads to the recruitment of the adaptor protein Act1 and subsequent activation of downstream pathways, including NF-κB, MAPKs (mitogen-activated protein kinases), and C/EBPs (CCAAT/enhancer-binding proteins). The culmination of this signaling is the robust production of pro-inflammatory cytokines (e.g., IL-6, TNF-α), chemokines (e.g., CXCL1, CXCL8), and antimicrobial peptides by keratinocytes. This inflammatory milieu promotes the recruitment of neutrophils and other immune cells into the skin, creating a self-amplifying inflammatory loop that drives the psoriatic phenotype of epidermal hyperplasia (acanthosis), and erythema.

Caption: IL-17A signaling pathway in keratinocytes.

Therapeutic Modulation of IL-17

Given its central pathogenic role, the IL-17 pathway has become a prime target for therapeutic intervention in psoriasis. Several monoclonal antibodies that inhibit IL-17 signaling have been approved and have demonstrated significant efficacy in treating moderate-to-severe psoriasis. These biologics primarily act by either directly neutralizing IL-17A (e.g., secukinumab, ixekizumab), or by blocking the IL-17RA receptor subunit (e.g., brodalumab), thereby preventing the downstream inflammatory cascade.

In addition to monoclonal antibodies, there is considerable research into the development of small molecule inhibitors that can modulate the IL-17 pathway. These oral or topical agents could offer advantages in terms of administration and cost. "this compound" (also known as compound 61) is an example of a potent, preclinical small molecule IL-17 modulator.

Quantitative Data on IL-17 Modulators

The evaluation of novel IL-17 modulators relies on a series of quantitative in vitro and in vivo assays. Below is a summary of key data points for both approved biologics and a representative preclinical small molecule, "this compound".

| Modulator | Target | Modality | Potency (IC50/EC50/pIC50) | Clinical Efficacy (PASI 75 at Week 12) |

| Secukinumab | IL-17A | Monoclonal Antibody | ~0.4 nM (IC50) | 81.6% |

| Ixekizumab | IL-17A | Monoclonal Antibody | ~0.03 nM (IC50) | 89.1% |

| Brodalumab | IL-17RA | Monoclonal Antibody | ~0.2 nM (IC50) | 86% |

| This compound | IL-17 | Small Molecule | pIC50 = 9.1 ; EC50 = 3.3 nM | Not Yet in Clinical Trials |

Note: Clinical efficacy data is derived from pivotal Phase 3 clinical trials. The potency of biologics can vary based on the specific assay used. pIC50 is the negative logarithm of the IC50 value.

Key Experimental Protocols in IL-17 Research

The development and validation of IL-17 modulators involve a range of standardized experimental protocols. Below are detailed methodologies for key assays.

In Vitro IL-17A Induced Cytokine Release Assay in Human Keratinocytes

Objective: To determine the in vitro potency of an IL-17 modulator in inhibiting IL-17A-induced pro-inflammatory cytokine production in a primary human cell model.

Methodology:

-

Cell Culture: Primary human epidermal keratinocytes (NHEKs) are cultured in keratinocyte growth medium until they reach 80-90% confluency.

-

Cell Plating: NHEKs are seeded into 96-well plates at a density of 2 x 10^4 cells per well and allowed to adhere overnight.

-

Compound Treatment: A serial dilution of the test modulator (e.g., "this compound") is prepared. The culture medium is replaced with fresh medium containing the various concentrations of the modulator and the cells are pre-incubated for 1 hour.

-

Stimulation: Recombinant human IL-17A is added to each well (final concentration of 50 ng/mL), with the exception of the unstimulated control wells.

-

Incubation: The plates are incubated for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: After incubation, the cell culture supernatants are collected.

-

Cytokine Measurement: The concentration of a key downstream cytokine, such as IL-6 or CXCL8 (IL-8), in the supernatants is quantified using a commercially available ELISA (Enzyme-Linked Immunosorbent Assay) kit, following the manufacturer's instructions.

-

Data Analysis: The percentage of inhibition of cytokine release is calculated for each modulator concentration relative to the IL-17A stimulated control. An IC50 value (the concentration of modulator that inhibits 50% of the cytokine release) is determined by non-linear regression analysis.

Caption: Workflow for IL-17A induced cytokine release assay.

Imiquimod-Induced Psoriasis-like Mouse Model

Objective: To evaluate the in vivo efficacy of an IL-17 modulator in a preclinical model of psoriasis.

Methodology:

-

Animal Model: BALB/c mice (6-8 weeks old) are used.

-

Induction of Psoriasis-like Inflammation: A daily topical dose of 62.5 mg of imiquimod cream (5%) is applied to the shaved back and right ear of each mouse for 5-7 consecutive days.

-

Compound Administration: The test modulator is administered daily, either orally (gavage) or via intraperitoneal injection, starting from day 0 (the first day of imiquimod application). A vehicle control group receives the vehicle alone.

-

Clinical Scoring: The severity of skin inflammation on the back is scored daily based on the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and skin thickness on a scale of 0 to 4. Ear thickness is also measured daily using a digital micrometer.

-

Sample Collection: At the end of the study, mice are euthanized, and skin and ear tissue are collected for histological analysis (H&E staining) and gene expression analysis (qPCR for inflammatory markers like Il17a, Il6, etc.).

-

Data Analysis: The clinical scores and ear thickness measurements are compared between the modulator-treated group and the vehicle control group using statistical tests such as a two-way ANOVA. Histological sections are scored for epidermal thickness and inflammatory cell infiltrate. Gene expression levels are normalized to a housekeeping gene and compared between groups.

Future Directions and the Role of Novel Modulators

The success of IL-17 targeted therapies has validated the IL-23/Th17 axis as a cornerstone of psoriasis pathogenesis. Future research is focused on developing more effective, safer, and more convenient therapies. The development of potent, orally available small molecule inhibitors of the IL-17 pathway, exemplified by compounds like "this compound," represents a significant area of ongoing research. These next-generation modulators have the potential to offer new therapeutic options for patients with psoriasis, potentially with improved accessibility and different safety profiles compared to injectable biologics.

The continued investigation into the nuances of the IL-17 signaling pathway and the development of robust preclinical models will be crucial for the successful translation of these novel modulators from the laboratory to the clinic.

References

Investigating IL-17 Modulator 6 in Rheumatoid Arthritis Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the investigation of a novel IL-17 modulator, designated IL-17 Modulator 6, in preclinical models of rheumatoid arthritis (RA). This document details the scientific rationale, experimental methodologies, and key preclinical findings, offering a comprehensive resource for researchers and professionals in the field of immunology and drug development.

Introduction to IL-17 in Rheumatoid Arthritis

Interleukin-17 (IL-17) is a pro-inflammatory cytokine that plays a crucial role in the pathogenesis of rheumatoid arthritis.[1][2][3] Produced predominantly by T helper 17 (Th17) cells, IL-17 is found at elevated levels in the synovial fluid and tissue of RA patients.[1][4] It contributes to the chronic inflammation, joint destruction, and bone erosion characteristic of the disease.

IL-17 exerts its pathogenic effects by acting on various cell types within the joint, including synovial fibroblasts, osteoblasts, and chondrocytes. It stimulates the production of other pro-inflammatory mediators such as IL-6, TNF-α, and matrix metalloproteinases (MMPs), leading to a cascade of inflammation and tissue damage. Furthermore, IL-17 promotes osteoclastogenesis, the process of bone resorption, by upregulating the expression of RANKL on osteoblasts. Given its central role in RA pathology, targeting the IL-17 pathway presents a promising therapeutic strategy.

This compound: Mechanism of Action

This compound is a novel therapeutic agent designed to specifically neutralize the activity of IL-17A. By binding to IL-17A, it prevents the cytokine from interacting with its receptor complex (IL-17RA/IL-17RC), thereby inhibiting downstream signaling pathways. This targeted approach aims to reduce the inflammatory cascade and protect against joint damage in RA.

Preclinical Evaluation in Rheumatoid Arthritis Models

The efficacy of this compound has been evaluated in various preclinical models of rheumatoid arthritis, primarily the collagen-induced arthritis (CIA) model in mice. The CIA model is a widely used and well-characterized animal model that shares many pathological features with human RA, including synovitis, cartilage degradation, and bone erosion.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical studies investigating the effects of IL-17 inhibitors, serving as a proxy for the expected efficacy of this compound.

Table 1: Efficacy of Anti-IL-17A Monotherapy in Collagen-Induced Arthritis (CIA) Model

| Treatment Group | Dose (mg/kg) | Mean Arthritis Score (Day 42) | Reduction in Paw Swelling (%) | Histological Score (Inflammation) | Histological Score (Bone Erosion) |

| Vehicle Control | - | 8.5 ± 1.2 | 0 | 3.8 ± 0.5 | 3.5 ± 0.6 |

| Anti-IL-17A mAb | 1 | 5.2 ± 0.9 | 38 | 2.1 ± 0.4 | 1.9 ± 0.3* |

| Anti-IL-17A mAb | 5 | 2.8 ± 0.6 | 67 | 1.2 ± 0.3 | 0.9 ± 0.2 |

| Anti-IL-17A mAb | 10 | 1.5 ± 0.4 | 82 | 0.8 ± 0.2 | 0.5 ± 0.1 |

*p < 0.05, **p < 0.01 compared to vehicle control. Data are representative of typical findings for IL-17 inhibitors in CIA models.

Table 2: Effect of IL-17 Blockade on Pro-inflammatory Cytokine and Chemokine Levels in Synovial Tissue

| Treatment Group | IL-6 (pg/mg tissue) | TNF-α (pg/mg tissue) | MMP-3 (ng/mg tissue) | CCL20 (pg/mg tissue) |

| Vehicle Control | 150 ± 25 | 85 ± 15 | 250 ± 40 | 120 ± 20 |

| Anti-IL-17A mAb (5 mg/kg) | 65 ± 12 | 40 ± 8* | 110 ± 25 | 50 ± 10** |

*p < 0.05, **p < 0.01 compared to vehicle control.

Experimental Protocols

Collagen-Induced Arthritis (CIA) Model

Animals: Male DBA/1 mice, 8-10 weeks of age.

Induction of Arthritis:

-

Primary Immunization (Day 0): Mice are immunized intradermally at the base of the tail with 100 µg of bovine type II collagen emulsified in Complete Freund's Adjuvant (CFA).

-

Booster Immunization (Day 21): A booster injection of 100 µg of bovine type II collagen emulsified in Incomplete Freund's Adjuvant (IFA) is administered intradermally at the base of the tail.

Treatment Protocol:

-

Treatment with this compound or vehicle control is initiated upon the first signs of arthritis (typically around day 24-28) and administered subcutaneously twice weekly.

Assessment of Arthritis:

-

Clinical Scoring: Arthritis severity is evaluated every other day using a standardized scoring system (0-4 per paw), based on the degree of erythema and swelling. The maximum score per mouse is 16.

-

Paw Swelling: Paw thickness is measured using a digital caliper.

-

Histological Analysis: At the end of the study, paws are collected, fixed, decalcified, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess inflammation and synovial infiltration, and with Safranin O to evaluate cartilage damage. Bone erosion is assessed by histology and micro-CT imaging.

In Vitro T-cell Differentiation Assay

Objective: To assess the effect of this compound on the differentiation of naive CD4+ T cells into Th17 cells.

Methodology:

-

Naive CD4+ T cells are isolated from the spleens of mice.

-

Cells are cultured under Th17-polarizing conditions (anti-CD3/CD28 antibodies, IL-6, TGF-β, anti-IFN-γ, and anti-IL-4).

-

This compound is added to the culture at various concentrations.

-

After 3-5 days, cells are restimulated, and the percentage of IL-17-producing cells is determined by intracellular cytokine staining and flow cytometry. Supernatants are collected to measure IL-17A levels by ELISA.

Visualizations: Signaling Pathways and Experimental Workflows

IL-17 Signaling Pathway in Rheumatoid Arthritis

Caption: IL-17A signaling cascade in synovial cells.

Experimental Workflow for Preclinical Evaluation of this compound

Caption: Preclinical evaluation workflow for this compound.

Logical Relationship of this compound in RA Pathogenesis

Caption: Therapeutic intervention of this compound in RA.

Conclusion

The preclinical data strongly support the therapeutic potential of targeting the IL-17 pathway in rheumatoid arthritis. This compound, by effectively neutralizing IL-17A, has demonstrated the capacity to reduce inflammation, inhibit joint destruction, and ameliorate disease severity in relevant animal models. These findings provide a solid foundation for the continued clinical development of this compound as a novel treatment for rheumatoid arthritis. Further investigation into the long-term efficacy and safety profile in human subjects is warranted.

References

- 1. Role of IL-17 in the Pathogenesis of Rheumatoid Arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rupress.org [rupress.org]

- 3. Frontiers | IL-17 in Rheumatoid Arthritis and Precision Medicine: From Synovitis Expression to Circulating Bioactive Levels [frontiersin.org]

- 4. Targeting interleukin-17 in patients with active rheumatoid arthritis: rationale and clinical potential - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Impact of IL-17 Modulator 6 on Downstream Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-17 (IL-17) is a pro-inflammatory cytokine pivotal in the pathogenesis of various autoimmune and inflammatory diseases. Consequently, the development of small molecule modulators targeting the IL-17 signaling pathway is an area of intense research. This technical guide focuses on IL-17 Modulator 6, also known as Compound 61, a potent inhibitor of IL-17A activity. We will delve into its effects on downstream signaling cascades, provide detailed experimental protocols for assessing its activity, and present available quantitative data to support its characterization.

Introduction to the IL-17 Signaling Pathway

The IL-17 family of cytokines, with IL-17A being the most studied member, signals through a heterodimeric receptor complex composed of IL-17RA and IL-17RC.[1][2] Ligand binding to this receptor complex initiates a downstream signaling cascade that is crucial for the induction of inflammatory responses. A key early event is the recruitment of the adaptor protein Act1 (NF-κB activator 1) to the receptor complex.[1] Act1, in turn, recruits and activates TNF receptor-associated factor 6 (TRAF6), an E3 ubiquitin ligase.[1]

This leads to the activation of two major downstream signaling pathways:

-

The NF-κB Pathway: Activation of TRAF6 leads to the phosphorylation and subsequent degradation of the inhibitor of κB (IκB), allowing the nuclear factor-κB (NF-κB) p50/p65 heterodimer to translocate to the nucleus.[3] In the nucleus, NF-κB acts as a transcription factor, inducing the expression of a wide array of pro-inflammatory genes, including cytokines (e.g., IL-6), chemokines (e.g., IL-8, CXCL1), and matrix metalloproteinases.

-

The MAPK Pathway: The IL-17 signaling cascade also activates the mitogen-activated protein kinase (MAPK) pathway, including p38, JNK, and ERK. These kinases phosphorylate and activate other transcription factors, such as AP-1, which cooperate with NF-κB to drive the expression of inflammatory mediators.

The concerted action of these pathways results in the amplification of the inflammatory response, a hallmark of IL-17-driven pathologies.

This compound (Compound 61): A Potent Inhibitor of IL-17A Signaling

This compound (Compound 61) is a small molecule inhibitor developed by Leo Pharma, identified as a potent modulator of IL-17A activity. It has been characterized primarily through its ability to inhibit the downstream production of pro-inflammatory chemokines induced by IL-17A.

Quantitative Data on the Inhibitory Activity of this compound

The primary quantitative measure of the potency of this compound is its half-maximal effective concentration (EC50) in a cell-based assay. The available data is summarized in the table below.

| Modulator | Assay | Cell Type | Stimulus | Measured Endpoint | EC50 (nM) | Reference |